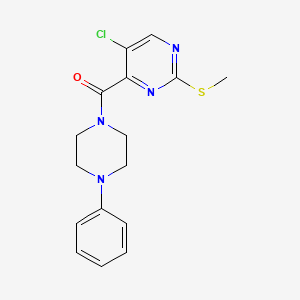![molecular formula C23H19N5O3 B2923972 (E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione CAS No. 878452-35-8](/img/structure/B2923972.png)
(E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purines are fundamental motifs in DNA and RNA nucleic acids, and they play a primary role in the area of medicinal chemistry . They are key molecules controlling intracellular energy homeostasis and nucleotide synthesis .
Synthesis Analysis
The synthesis of purine derivatives often involves various functional groups, including allyl, alkynyl, ketone, ester, nitro, etc . A direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF 3 SO 2 H) .Molecular Structure Analysis
Purines are composed of fused heterocycles of six-membered and five-membered rings, i.e., pyrimidinedione ring and imidazole ring with adjacent carbon atoms .Chemical Reactions Analysis
The cyanation of purines is generally derived from the corresponding purine halides, with 6-chloropurines as the most useful one, via either an S N 2Ar process with KCN .Physical and Chemical Properties Analysis
Purines are ubiquitous heterocyclic aromatic compounds. They have a chemical formula of C5H4N4O2 and a molecular weight of 152.11 .Applications De Recherche Scientifique
Corrosion Inhibition in Seawater
Imidazole derivatives, such as purine and its structural analogs, have been studied for their effectiveness as corrosion inhibitors in seawater. These compounds, including 6-benzylaminopurine, demonstrate mixed-type corrosion inhibition for copper in seawater environments (Mihajlović, Radovanović, Tasić, & Antonijevic, 2017).
Drug Synthesis and Receptor Activity
Arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, structurally similar to the specified compound, have been synthesized and tested for their affinity for various serotoninergic and dopaminergic receptors. These compounds, especially those with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, have shown potential as ligands for 5-HT1A and 5-HT7 receptors, with some also having affinity for dopamine D2 receptors (Zagórska et al., 2015).
Solid-Phase Synthesis of Nucleosides
Solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines, which include the class of compounds similar to (E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione, has been developed for library synthesis. This process involves immobilization, conversion to the imidazo purine derivative, reductive amination, and release from the support (Karskela & Lönnberg, 2006).
Drug Discovery and Antiviral Activity
Imidazo[2,1-f]purinones, including variants of the specified compound, have been studied in the context of drug discovery, particularly for their antiviral properties. They have been synthesized and evaluated for their ability to act as antagonists for the A(3) adenosine receptor, showing potential as drugs for various diseases (Baraldi et al., 2008).
Corrosion Inhibition Mechanisms
Density functional theory and reactive force fields have been used to investigate the corrosion inhibition mechanisms of imidazole derivatives, including purine and related compounds, for copper. These studies help understand the molecular interactions and effectiveness of these compounds as corrosion inhibitors (Kumar, Jain, & Rai, 2020).
Mécanisme D'action
Orientations Futures
Purine derivatives have received a great deal of attention due to their biological activities such as antimalarial activity . They also serve as T. brucei’s cysteine protease inhibitors to cure the Human African trypanosomiasis . Further functional manipulations of the cyano group allow the conversions of 8-cyanopurines to corresponding purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles .
Propriétés
IUPAC Name |
(8E)-6-benzyl-8-benzylidene-2,4-dimethylpurino[7,8-a]imidazole-1,3,7-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3/c1-25-19-18(21(30)26(2)23(25)31)28-17(13-15-9-5-3-6-10-15)20(29)27(22(28)24-19)14-16-11-7-4-8-12-16/h3-13H,14H2,1-2H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMRFCJURCOROS-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=CC4=CC=CC=C4)C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3/C(=C/C4=CC=CC=C4)/C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2923891.png)
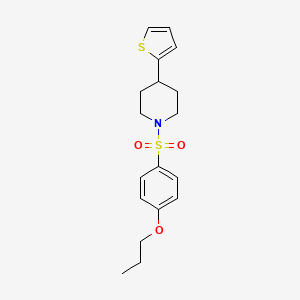
![6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2923896.png)
![8-[(3-ethoxypropyl)amino]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2923897.png)
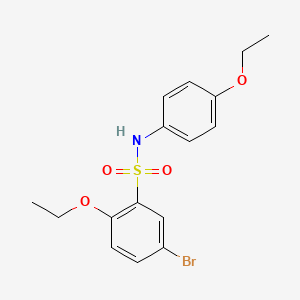
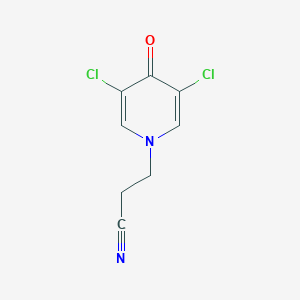
![2-[(4-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B2923901.png)
![2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2923903.png)
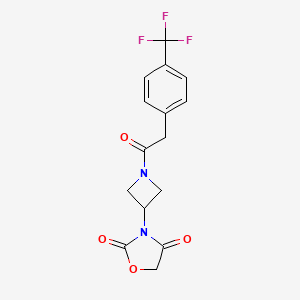
![2-{[1-(1-benzothiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2923905.png)
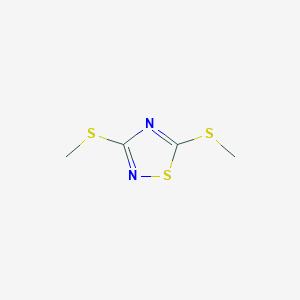
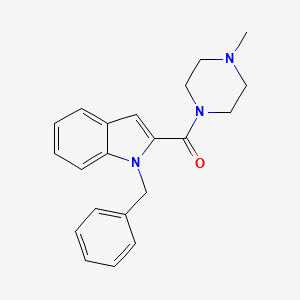
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2923908.png)
